ICRF-193 Superior TOP2β-Mediated Cardioprotective Potency vs. Dexrazoxane (ICRF-187)
In a structure-activity relationship study of dexrazoxane analogues, ICRF-193 was identified as the most potent bisdioxopiperazine against anthracycline toxicity to cardiomyocytes, a property strongly correlated with TOP2β interaction efficiency and independent of iron chelation ability [1]. ICRF-193 inhibited and depleted TOP2B in cardiomyocytes more efficiently than dexrazoxane [1]. The meso-stereoisomer ICRF-193 showed a favorable binding mode to topoisomerase II in silico, whereas its rac-form (ICRF-196) did not [1].
| Evidence Dimension | Cardioprotective efficiency against anthracycline toxicity |
|---|---|
| Target Compound Data | Highest cardioprotective efficiency among tested analogues; more efficient TOP2B inhibition/depletion than dexrazoxane |
| Comparator Or Baseline | Dexrazoxane (ICRF-187) and other analogues |
| Quantified Difference | ICRF-193 > dexrazoxane; stereoisomeric specificity confirmed (meso-ICRF-193 active, rac-form 12 inactive) |
| Conditions | Neonatal ventricular cardiomyocytes (NVCMs) in vitro; in silico molecular docking |
Why This Matters
Procurement of ICRF-193, rather than the clinically approved dexrazoxane, is essential for preclinical studies requiring maximal TOP2β-mediated cardioprotection without confounding iron-chelation effects.
- [1] Jirkovská A, Karabanovich G, Kubeš J, Skalická V, Melnikova I, Korábečný J, Kučera T, Jirkovský E, Nováková L, Bavlovič Piskáčková H, Škoda J, Štěrba M, Austin CA, Šimůnek T, Roh J. Structure-Activity Relationship Study of Dexrazoxane Analogues Reveals ICRF-193 as the Most Potent Bisdioxopiperazine against Anthracycline Toxicity to Cardiomyocytes Due to Its Strong Topoisomerase IIβ Interactions. J Med Chem. 2021;64(7):3997-4019. View Source
